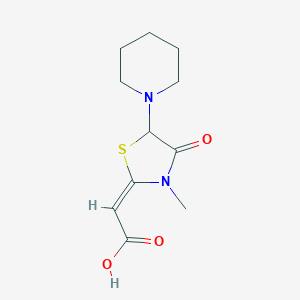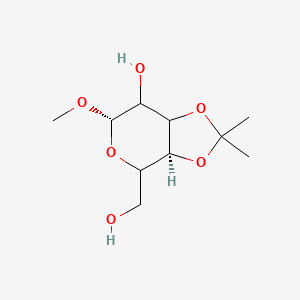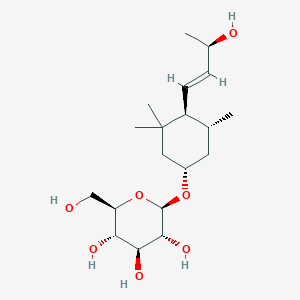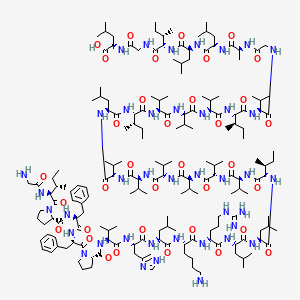
Methyl 6,8-bis(acetylsulfanyl)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Bis(acetylthio)octanoic acid methyl ester is a chemical compound with the molecular formula C13H22O4S2 and a molecular weight of 306.44 g/mol . It is known for its unique structure, which includes two acetylthio groups attached to an octanoic acid methyl ester backbone. This compound is used primarily in experimental and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 6,8-Bis(acetylthio)octanoic acid methyl ester are not widely documented, the general approach would involve large-scale esterification and thiolation processes. These methods would likely utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Bis(acetylthio)octanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The acetylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,8-Bis(acetylthio)octanoic acid methyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,8-Bis(acetylthio)octanoic acid methyl ester involves its interaction with various molecular targets and pathways. The acetylthio groups can interact with thiol-containing enzymes, potentially inhibiting their activity. This compound may also affect cellular redox states and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Bis(benzylthio)octanoic acid: Similar structure but with benzylthio groups instead of acetylthio groups.
Octanoic acid methyl ester: Lacks the acetylthio groups, making it less reactive in certain chemical reactions.
Uniqueness
6,8-Bis(acetylthio)octanoic acid methyl ester is unique due to its dual acetylthio groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
63658-43-5 |
|---|---|
Formule moléculaire |
C13H22O4S2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
methyl 6,8-bis(acetylsulfanyl)octanoate |
InChI |
InChI=1S/C13H22O4S2/c1-10(14)18-9-8-12(19-11(2)15)6-4-5-7-13(16)17-3/h12H,4-9H2,1-3H3 |
Clé InChI |
GMSLCVRGZQKWHE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCC(CCCCC(=O)OC)SC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B13813906.png)




![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)

![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)





